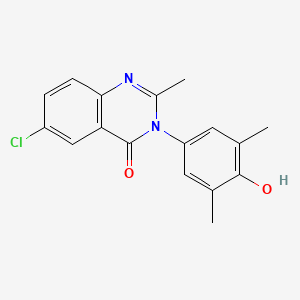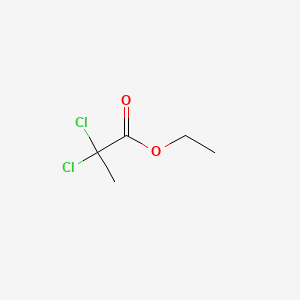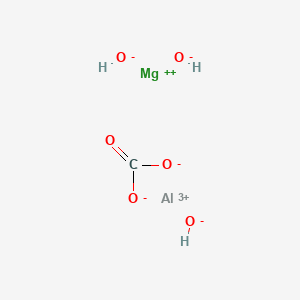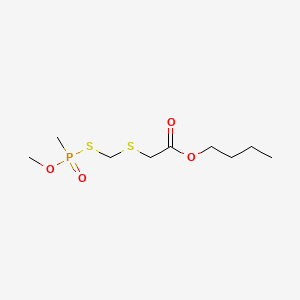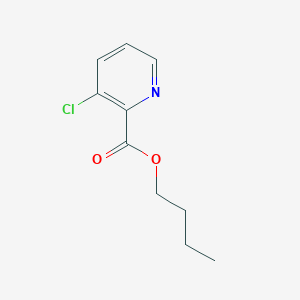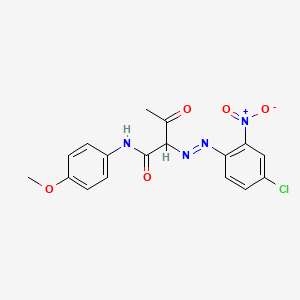![molecular formula C8H15N3O B13738948 1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-one CAS No. 34924-91-9](/img/structure/B13738948.png)
1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-one is a chemical compound that features a bicyclic structure with nitrogen atoms. This compound is part of the family of tropane alkaloids, which are known for their diverse biological activities . The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
The synthesis of 1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-one can be achieved through several methods. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be done using asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides with acryloylpyrazolidinone, employing a rhodium (II) complex/chiral Lewis acid binary system . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as a therapeutic agent due to its interaction with various biological targets. For example, derivatives of this compound have shown nematicidal activity against pinewood nematodes and root-knot nematodes . In industry, it can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, it has been found to interact with serotonin receptors, influencing various physiological activities such as mood, appetite, and sleep . The pathways involved in its mechanism of action are complex and depend on the specific biological context.
Comparación Con Compuestos Similares
1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-one is unique due to its specific bicyclic structure and the presence of nitrogen atoms. Similar compounds include 2-(8-azabicyclo[3.2.1]octan-3-yl)-3-imino-2,3-dihydro-1H-isoindol-1-one and 3,8-diazabicyclo[3.2.1]octan-2-one . These compounds share structural similarities but differ in their specific functional groups and biological activities.
Propiedades
Número CAS |
34924-91-9 |
|---|---|
Fórmula molecular |
C8H15N3O |
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
1-(3-amino-3,8-diazabicyclo[3.2.1]octan-8-yl)ethanone |
InChI |
InChI=1S/C8H15N3O/c1-6(12)11-7-2-3-8(11)5-10(9)4-7/h7-8H,2-5,9H2,1H3 |
Clave InChI |
ZPTWWKMCNNZTBW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C2CCC1CN(C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5,9,11-tetrazatetracyclo[5.5.2.02,6.08,12]tetradeca-1,3,5,7,9,11-hexaene](/img/structure/B13738867.png)
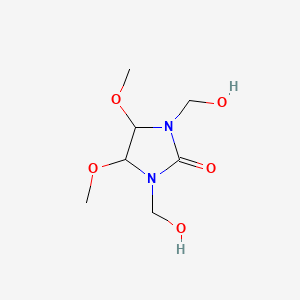
![4-Methoxy-7-methyl-7H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13738882.png)

![2-[(Z)-2-nitro-2-phenylethenyl]thiophene](/img/structure/B13738890.png)
